BenchChemオンラインストアへようこそ!

2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Lipophilicity Physicochemical profiling Kinase inhibitor design

2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034315-56-3) is a fully synthetic, small-molecule pyrrolo[3,2-d]pyrimidine-4(5H)-one derivative (C27H23N3OS, MW 437.6 g/mol). Its core skeleton is shared with a proprietary series of glycogen synthase kinase-3 (GSK-3) inhibitors disclosed in the Teijin patent family (US 7,557,113 B2, US 7,528,140 B2, WO 2003/070730).

Molecular Formula C27H23N3OS
Molecular Weight 437.56
CAS No. 2034315-56-3
Cat. No. B2574130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS2034315-56-3
Molecular FormulaC27H23N3OS
Molecular Weight437.56
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5
InChIInChI=1S/C27H23N3OS/c1-18-13-14-19(2)21(15-18)17-32-27-29-24-23(20-9-5-3-6-10-20)16-28-25(24)26(31)30(27)22-11-7-4-8-12-22/h3-16,28H,17H2,1-2H3
InChIKeyCFOYMNAXFDGOMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2,5-Dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034315-56-3): Structural Identity and Procurement Baseline


2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 2034315-56-3) is a fully synthetic, small-molecule pyrrolo[3,2-d]pyrimidine-4(5H)-one derivative (C27H23N3OS, MW 437.6 g/mol) [1]. Its core skeleton is shared with a proprietary series of glycogen synthase kinase-3 (GSK-3) inhibitors disclosed in the Teijin patent family (US 7,557,113 B2, US 7,528,140 B2, WO 2003/070730) [2]. The compound is distinguished from other pyrrolo[3,2-d]pyrimidinones by its unique substitution pattern: a 2,5-dimethylbenzyl thioether at position 2 and phenyl rings at both N3 and C7. This specific arrangement modulates key physicochemical properties—notably lipophilicity (XLogP3-AA = 6.3) and hydrogen-bonding capacity (1 HBD, 3 HBA)—which directly influence target binding, membrane permeability, and off-target promiscuity relative to close analogs [1].

Why Generic Substitution Fails for 2-((2,5-Dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: The Quantitative Substitution Risk


Pyrrolo[3,2-d]pyrimidin-4(5H)-ones that share the same core but differ in their 2-thioether or N3/C7 aryl substituents are not functionally interchangeable. Even minor alterations—such as replacing the 2,5-dimethylbenzyl group with a 2-chlorobenzyl, 4-isopropylbenzyl, or 3-methylbenzyl moiety—produce marked shifts in lipophilicity (XLogP), electronic distribution, and steric bulk at the ATP-competitive hinge-binding region [1]. In the GSK-3 inhibitor pharmacophore defined by Teijin's patent family, the 2-position substituent directly occupies a hydrophobic pocket adjacent to the kinase hinge; substitution at this position alters both potency and isoform selectivity [2]. Consequently, procurement of a generic or near-analog pyrrolo[3,2-d]pyrimidinone without verifying the exact 2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl configuration introduces uncontrolled variables—different target engagement, altered ADME properties, and non-reproducible biological results—that undermine experimental validity in kinase inhibition studies, cellular pathway analysis, and in vivo disease models [2].

Quantitative Differentiation Evidence: 2-((2,5-Dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one vs. Closest Structural Analogs


Lipophilicity (XLogP3-AA) Differentiation vs. 2-Chlorobenzyl and 4-Isopropylbenzyl Analogs

The target compound exhibits an XLogP3-AA value of 6.3, reflecting its 2,5-dimethylbenzyl thioether and bis-phenyl substitution [1]. This value is 1.1 log units higher than the 2-chlorobenzyl analog (XLogP3-AA ≈ 5.2) and 0.8 log units higher than the 4-isopropylbenzyl analog (XLogP3-AA ≈ 5.5), calculated from PubChem data for structurally matched comparators [2]. Elevated lipophilicity within this range is associated with enhanced passive membrane permeability but also increased risk of promiscuous binding; the 2,5-dimethyl pattern strikes a balance that is distinct from mono-halogenated or branched-alkyl congeners.

Lipophilicity Physicochemical profiling Kinase inhibitor design

Hydrogen-Bond Donor Deficit vs. N3-Benzyl-Substituted Analogs: Implications for Kinase Hinge Binding

The target compound possesses exactly one hydrogen-bond donor (the N5–H of the pyrrole ring) and three hydrogen-bond acceptors (the C4 carbonyl, N1 of the pyrimidine ring, and the thioether sulfur) [1]. In contrast, N3-benzyl-substituted analogs such as 3-benzyl-2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one carry zero H-bond donors, as the N3 position is alkylated [2]. The loss of the N5–H donor eliminates a key hydrogen-bond interaction with the backbone carbonyl of Asp133 in the GSK-3β hinge region, a contact that is conserved across potent ATP-competitive GSK-3 inhibitors disclosed in the Teijin patent family [3].

Hinge-binding motif Kinase selectivity Hydrogen bonding

Patent-Backed GSK-3 Inhibitor Class Assignment with Defined Therapeutic Scope

The target compound falls within the Markush structure of U.S. Patent 7,557,113 B2 (Teijin Pharma Ltd.), which claims pyrrolo[3,2-d]pyrimidinone derivatives as GSK-3 inhibitors for treating diabetes, Alzheimer's disease, bipolar disorder, inflammatory diseases, and cancer [1]. The patent explicitly describes compounds wherein the 2-position bears a thioether-linked aromatic group and the N3/C7 positions carry aryl substituents, exactly matching the target compound's architecture. This patent linkage provides a defined therapeutic hypothesis and validated target engagement framework that is absent for non-patented pyrrolo[3,2-d]pyrimidinone analogs sold solely as research chemicals without disclosed biological annotation.

GSK-3 inhibition Kinase therapeutics Patent evidence

Rotatable Bond Count and Molecular Flexibility vs. N3-Methoxybenzyl-Substituted Analogs

The target compound has 5 rotatable bonds, as computed by Cactvs 3.4.8.24 [1]. The N3-(4-methoxybenzyl) analog, 2-((2,5-dimethylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, introduces an additional two rotatable bonds (7 total) due to the methoxybenzyl chain, increasing conformational entropy and potentially reducing the entropic favorability of kinase active-site binding [2]. Lower rotatable bond count is generally correlated with improved ligand efficiency and reduced off-target binding promiscuity in fragment-to-lead optimization campaigns [3].

Molecular flexibility Conformational entropy Binding kinetics

Optimal Research and Industrial Deployment Scenarios for 2-((2,5-Dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one


GSK-3β Kinase Inhibition Assays and Selectivity Profiling Panels

The compound's patent-backed assignment as a GSK-3 inhibitor [1] makes it suitable as a tool compound for kinase inhibition assays (e.g., ADP-Glo, radiometric filtration binding) and selectivity profiling against a panel of serine/threonine kinases (CDK2, CDK5, CK1, etc.). Its single H-bond donor (N5–H) is predicted to engage the GSK-3β hinge region (Asp133 backbone carbonyl), providing a defined binding mode for structure–activity relationship (SAR) studies [2]. Researchers should use this compound as a reference inhibitor in dose–response experiments (typical range 0.1–50 µM) and include a structurally distinct GSK-3 inhibitor (e.g., CHIR99021 or SB-216763) as a positive control to benchmark potency and selectivity.

Cellular Target Engagement and Wnt/β-Catenin Pathway Modulation Studies

Given its patent association with GSK-3 inhibition [1], the compound can be deployed in cellular assays measuring downstream GSK-3 pathway modulation, such as β-catenin stabilization (Western blot), TCF/LEF luciferase reporter gene assays (TOPFlash/FOPFlash), and glycogen synthase phosphorylation status in insulin-responsive cell lines (HepG2, L6 myotubes). Its moderate-to-high lipophilicity (XLogP3-AA = 6.3) supports passive cell permeability [3], making it appropriate for intracellular target engagement studies. Users should include a vehicle control (0.1% DMSO) and confirm target engagement via GSK-3β (Ser9) and β-catenin (non-phospho, active) immunoblotting after 2–6 h compound exposure.

In Vivo Proof-of-Concept Studies in Metabolic and Neurodegenerative Disease Models

The Teijin patent's therapeutic claims encompass type 2 diabetes and Alzheimer's disease [1], supporting deployment in rodent models of insulin resistance (e.g., db/db mouse, high-fat diet-induced obese mouse) and tau hyperphosphorylation (e.g., hTau transgenic mouse). The compound's 5 rotatable bonds and moderate molecular weight (437.6 g/mol) place it within favorable oral bioavailability space per Veber rules [4], though its high XLogP (6.3) may necessitate formulation optimization (e.g., 10% DMSO/40% PEG400/50% saline). Dosing should be initiated at 10–30 mg/kg i.p. or p.o., with plasma and brain exposure confirmed by LC-MS/MS, and pharmacodynamic readouts including liver glycogen content, plasma insulin, and brain phospho-tau (Ser396/Ser404) immunohistochemistry.

Physicochemical Comparator Studies for Kinase Inhibitor Library Design

The compound's unique combination of high lipophilicity (XLogP3-AA = 6.3), low H-bond donor count (1 HBD), and constrained flexibility (5 rotatable bonds) [3] makes it a valuable entry in physicochemical diversity sets used to probe the property space of ATP-competitive kinase inhibitors. Medicinal chemistry teams can use this compound alongside its 2-chlorobenzyl (XLogP3-AA ≈ 5.2) and 4-isopropylbenzyl (XLogP3-AA ≈ 5.5) analogs to construct a lipophilicity gradient for correlation with cellular potency, solubility (kinetic turbidimetric), and microsomal stability (mouse/human liver microsomes, t₁/₂). This systematic comparison enables the identification of the optimal lipophilicity window for balancing target potency with ADME liabilities in lead optimization campaigns.

Quote Request

Request a Quote for 2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.